

# A Spectroscopic Comparison of Pyrimidine-2-thiol Derivatives

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## Compound of Interest

Compound Name: 4-(Trifluoromethyl)pyrimidine-2-thiol

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This guide provides a detailed spectroscopic comparison of several pyrimidine-2-thiol derivatives, offering valuable data for researchers, scientists, and drug development professionals. Pyrimidine-2-thiol and its derivatives are significant heterocyclic compounds known for a wide range of biological activities, making their structural characterization crucial. [1][2] This document summarizes key spectroscopic data from Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, supported by detailed experimental protocols.

## Comparative Spectroscopic Data

The following tables present quantitative data for a series of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol derivatives, allowing for an objective comparison of their spectroscopic properties. The selected compounds primarily differ in the position of the chloro substituent on the phenyl ring, providing insight into its effect on the spectral characteristics.

### Table 1: FTIR Spectral Data (cm<sup>-1</sup>) of Pyrimidine-2-thiol Derivatives

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule.[3] Key vibrational modes for pyrimidine derivatives include C=N, C=C, C-S, and S-H stretches.[2][4] The presence of an S-H group is typically indicated by stretching

in the 2602–2627  $\text{cm}^{-1}$  range, while the C-S group shows stretching between 623–709  $\text{cm}^{-1}$ .  
[5]

Compound	S-H str.	C=N str. (pyrimidine)	Ar-Cl str.	C-S str.	Reference
4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol	2627	1665	753	621	[5]
4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol	2597	1701	748	709	[5]
4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol	2602	-	824	645	[5]

## Table 2: $^1\text{H}$ NMR Spectral Data ( $\delta$ , ppm) of Pyrimidine-2-thiol Derivatives

$^1\text{H}$  NMR spectroscopy provides information about the chemical environment of protons within a molecule.[6] For these derivatives, key signals include the thiol proton (S-H), the pyrimidine ring proton, and the aromatic protons.[5] The multiplet signals between 6.33 and 8.34  $\delta$  ppm are indicative of the aromatic protons.[5]

Compound	Ar-H (m)	Pyrimidine-H (s)	SH (s)	Reference
4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol	7.35–8.34	8.40	3.01	[5]
4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol	7.83–8.25	7.41	3.06	[5]
4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol	7.83–8.25	7.45	3.34	[5]

s = singlet, m = multiplet

### Table 3: $^{13}\text{C}$ NMR Spectral Data ( $\delta$ , ppm) of Pyrimidine-2-thiol Derivatives

$^{13}\text{C}$  NMR spectroscopy is used to determine the carbon framework of a molecule.[6] The chemical shift of the C2 carbon (bonded to sulfur) is particularly characteristic in these compounds.

Compound	C2 (Thiol)	Pyrimidine Ring Carbons	Aromatic Carbons	Reference
4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol	182.4	163.5, 163.2, 106.1	160.1, 147.3, 139.6, 132.2, 130.1, 129.6, 128.3, 127.4, 121.7	[5]
4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol	181.4	163.5, 163.2, 103.1	160.1, 146.3, 139.6, 132.2, 130.1, 129.6, 128.3, 127.4, 125.3, 121.7	[5]
4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol	182.4	163.2, 163.2, 103.4	161.1, 148.3, 139.6, 131.2, 130.1, 129.6, 128.3, 126.4, 121.7	[5]

**Table 4: Mass Spectrometry and UV-Vis Data of Pyrimidine-2-thiol Derivatives**

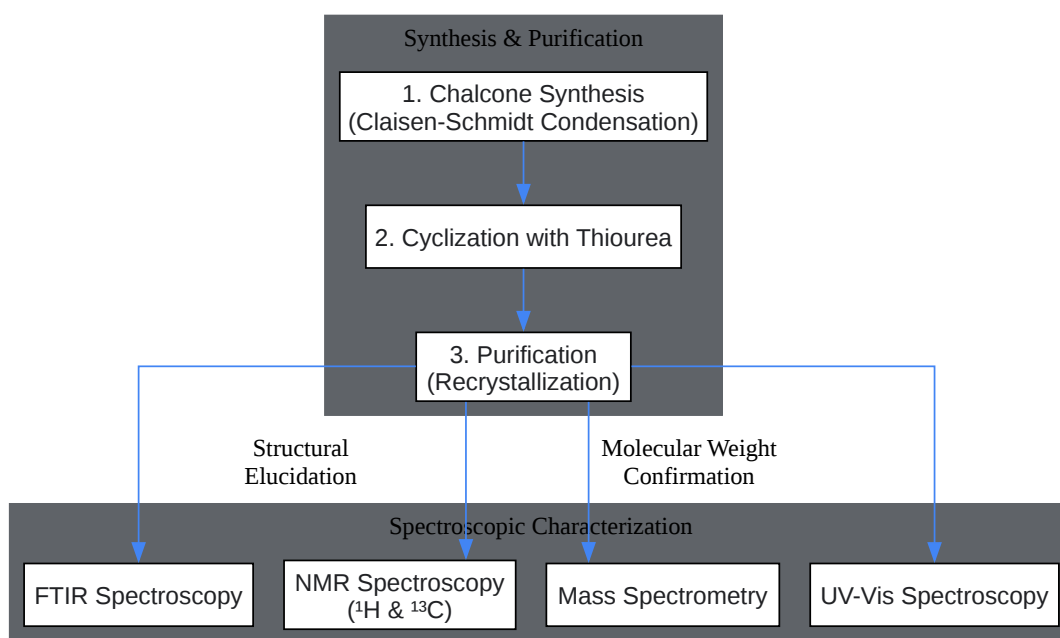
Mass spectrometry provides the mass-to-charge ratio, confirming the molecular weight of the synthesized compounds.[6][7] UV-Vis spectroscopy measures the electronic transitions within the molecule, with the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) being a key parameter.[6][8]

Compound	Molecular Formula	Molecular Weight (g/mol)	Mass Spectrum [M <sup>+</sup> +1] (m/z)	UV-Vis λ <sub>max</sub> (nm)	Reference
4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol	C <sub>16</sub> H <sub>10</sub> ClN <sub>3</sub> O <sub>2</sub> S	359.79	343	245-250	<a href="#">[5]</a> <a href="#">[8]</a>
4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol	C <sub>16</sub> H <sub>10</sub> ClN <sub>3</sub> O <sub>2</sub> S	359.79	343	245-250	<a href="#">[5]</a> <a href="#">[8]</a>
4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol	C <sub>16</sub> H <sub>10</sub> ClN <sub>3</sub> O <sub>2</sub> S	359.79	343*	245-250	<a href="#">[5]</a> <a href="#">[8]</a>

\*Note: The original publication reports an m/z of 343, which corresponds to the molecular ion of the dechlorinated or nitrated analogue. The expected [M+H]<sup>+</sup> for the specified structure is ~360. This discrepancy is noted from the source literature.

## Experimental Workflow and Visualization

The general process for synthesizing and characterizing pyrimidine-2-thiol derivatives involves the initial synthesis of chalcone precursors, followed by a cyclization reaction with thiourea, and subsequent purification and spectroscopic analysis.



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Caption: Workflow for synthesis and spectroscopic characterization.

## Detailed Methodologies

The protocols described below are generalized from common practices in the synthesis and analysis of pyrimidine-2-thiol derivatives.[1][5]

## General Synthesis of Pyrimidine-2-thiol Derivatives

The synthesis of the titled compounds typically follows a two-step process:

- **Step 1: Chalcone Synthesis:** An appropriate substituted benzaldehyde is reacted with a substituted acetophenone in ethanol. A catalytic amount of a base, such as aqueous sodium hydroxide (NaOH), is added, and the mixture is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). The resulting chalcone precipitate is filtered, washed, and recrystallized.<sup>[1]</sup>
- **Step 2: Cyclization:** The synthesized chalcone is then refluxed with thiourea in an ethanolic NaOH solution for several hours.<sup>[1]</sup> After completion of the reaction (monitored by TLC), the mixture is cooled and poured into ice-cold water. The resulting precipitate, the pyrimidine-2-thiol derivative, is filtered, dried, and purified by recrystallization from a suitable solvent like ethanol.<sup>[1]</sup>

## Spectroscopic Analysis

- **FTIR Spectroscopy:** Infrared spectra are typically recorded on an FT-IR spectrophotometer using KBr pellets.<sup>[1][5]</sup> A small amount of the dried sample is mixed with potassium bromide powder and compressed into a thin pellet for analysis. Spectra are generally recorded in the range of 4000-400  $\text{cm}^{-1}$ .
- **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at frequencies such as 300 or 400 MHz.<sup>[9]</sup> Deuterated solvents like deuteriochloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide ( $\text{DMSO}-d_6$ ) are used to dissolve the sample.<sup>[5][10]</sup> Chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).
- **Mass Spectrometry:** Mass spectra are recorded using techniques such as Electrospray Ionization (ESI) on a time-of-flight (ToF) mass spectrometer to determine the mass-to-charge ratio ( $m/z$ ) of the molecular ion.<sup>[1][5]</sup>
- **UV-Vis Spectroscopy:** UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer.<sup>[8][11]</sup> The sample is dissolved in a suitable solvent (e.g., methanol or ethanol), and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm) to determine the  $\lambda_{\text{max}}$ .

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